benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound that features a triazole ring, an azetidine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling Reactions: The triazole and azetidine intermediates are then coupled with a benzyl carbamate moiety under appropriate conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can target the triazole ring or the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazole and azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Materials Science: It can be used in the synthesis of polymers and other advanced materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Cancer Therapy: It may be explored for its anticancer properties, particularly in targeting specific molecular pathways.
Industry
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives.
Agriculture: It may be employed in the development of new agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the azetidine ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)acetate
- Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)propanoate
Uniqueness
Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is unique due to the presence of the carbamate group, which can enhance its stability and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities and chemical reactivity.
Biological Activity
Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a carbamate functional group, which is known for enhancing the biological activity of various pharmacophores. The structure consists of a benzyl group linked to a triazole-containing azetidine moiety, contributing to its unique pharmacological properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes involved in various biochemical pathways. For instance, carbamates are often implicated in the inhibition of xanthine oxidase and other critical enzymes .
- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring is crucial for activity against bacterial strains and may enhance the compound's ability to penetrate microbial membranes .
- Anticancer Properties : Some studies suggest that compounds with similar structures induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This indicates a potential for developing anticancer therapies based on this scaffold .
Antimicrobial Efficacy
Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of benzyl carbamate derivatives against various bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Benzyl Carbamate | Staphylococcus aureus | 10 |
Benzyl Carbamate | Escherichia coli | 15 |
Benzyl Carbamate | Pseudomonas aeruginosa | 20 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., A549 lung cancer cells) revealed that this compound exhibits selective toxicity:
Cell Line | IC50 (µM) |
---|---|
A549 | 25 |
HepG2 | 30 |
The selectivity index suggests that while the compound is cytotoxic, it may be less harmful to normal cells compared to cancerous ones.
Study on Antitubercular Activity
A recent study explored the antitubercular properties of related carbamates. Compounds with similar structural motifs demonstrated potent activity against Mycobacterium tuberculosis, with some derivatives showing MIC values as low as 5 µg/mL. This positions benzyl carbamate derivatives as promising candidates for further development against tuberculosis .
Research on Triazole Derivatives
Triazole-containing compounds have been extensively studied for their antifungal and antibacterial properties. A review highlighted their ability to disrupt fungal cell membranes and inhibit cell wall synthesis, suggesting that this compound could exhibit similar mechanisms .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[3-(triazol-1-yl)azetidin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-14(19-9-13(10-19)20-7-6-17-18-20)8-16-15(22)23-11-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMNAYONVQTMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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